2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine
Description
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine is a versatile chemical compound with a unique structure that enables diverse applications in various scientific research fields. Its molecular formula is C13H21NO, and it is known for its stability and reactivity, making it valuable in both academic and industrial settings.
Properties
IUPAC Name |
2-tert-butyl-4-but-3-ynyl-2-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-6-7-8-14-9-10-15-13(5,11-14)12(2,3)4/h1H,7-11H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFYWYJHOUUJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine typically involves the reaction of tert-butylamine with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves several steps, including the formation of an intermediate, which is then cyclized to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or but-3-ynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oligomerization.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, facilitating the formation of reactive intermediates that drive chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Uniqueness
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine stands out due to its unique combination of tert-butyl and but-3-ynyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in catalytic applications and the synthesis of complex molecules.
Biological Activity
2-Tert-butyl-4-but-3-ynyl-2-methylmorpholine is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular structure includes a tert-butyl group, a but-3-ynyl moiety, and a methylmorpholine ring. Its chemical formula is C13H19N, and it possesses unique properties that may influence its interaction with biological systems.
Research indicates that compounds with similar morpholine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes in metabolic pathways.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could lead to various physiological effects.
Antitumor Activity
A study focused on related morpholine derivatives revealed significant antitumor activity. These compounds were tested against various human cancer cell lines, demonstrating that structural modifications could enhance cytotoxic effects. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | Not reported | Various |
| Morpholine derivative A | 5.0 | KB (cervical cancer) |
| Morpholine derivative B | 3.0 | IGROV1 (ovarian cancer) |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting that modifications to the morpholine structure can significantly impact biological activity .
Antimicrobial Activity
Similar compounds have been evaluated for antimicrobial properties. The presence of alkyne groups in certain derivatives has been linked to enhanced activity against bacterial strains, indicating that this compound might also exhibit antimicrobial effects worth investigating.
Case Studies
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
- Mechanistic Insights : Further investigations are needed to clarify the specific pathways through which this compound exerts its effects. Potential targets include folate-dependent enzymes critical for nucleotide synthesis .
Comparative Analysis
Comparative studies with other morpholine derivatives highlight the potential advantages of this compound:
| Compound | Biological Activity | Target |
|---|---|---|
| This compound | Antitumor, Antimicrobial (potential) | Unknown |
| Morpholine A | Antitumor (IC50 = 5 µM) | GARFTase |
| Morpholine B | Antimicrobial (varied efficacy) | Bacterial cell wall synthesis |
This table illustrates that while some derivatives have established activities against specific targets, further research is necessary to define the exact biological roles of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
